![molecular formula C16H16N4O3S B12204029 N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B12204029.png)
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
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Overview
Description
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and methoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a compound that has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective properties of compounds related to this compound. For instance, derivatives of oxadiazol compounds have shown efficacy in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. These conditions are characterized by tau-mediated neurodegeneration, where tau proteins aggregate to form neurofibrillary tangles, leading to neuronal dysfunction .
Anticancer Properties
Compounds containing the oxadiazole moiety have been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The thiazole ring in the compound may enhance its activity by improving solubility and bioavailability .
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by derivatives of this compound. Research has demonstrated that certain oxadiazole-based compounds possess significant antibacterial and antifungal properties. These findings suggest that this compound could be developed as a novel antimicrobial agent .
Summary of Biological Activities
Activity Type | Compound Derivative | Observed Effect |
---|---|---|
Neuroprotective | Oxadiazole derivatives | Reduced neuronal death in models |
Anticancer | Thiazole-containing compounds | Induced apoptosis in cancer cells |
Antimicrobial | Various oxadiazole derivatives | Inhibition of bacterial growth |
Case Studies
- Neuroprotection : A study investigated the effects of an oxadiazole derivative on neuronal survival under oxidative stress conditions. The results indicated a significant increase in cell viability compared to control groups, suggesting its potential as a neuroprotective agent .
- Anticancer Activity : In vitro tests on cancer cell lines showed that a related thiazole compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : A series of tests against common pathogens revealed that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Prevotellin-2
Uniqueness
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole and thiazole moieties are particularly noteworthy, as they contribute to its stability and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O4S, with a molecular weight of approximately 450.5 g/mol. The compound features a combination of oxadiazole and thiazole rings, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H22N4O4S |
Molecular Weight | 450.5 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of intermediates such as oxadiazoles and thiazoles. The final product is obtained through coupling reactions under specific conditions that promote the formation of the desired compound.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cellular processes or interfering with essential enzymes .
Anticancer Potential
This compound has been studied for its anticancer activities. It has shown promise in inhibiting specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression through its interaction with molecular targets such as kinases involved in cell division .
The mechanism of action involves binding to various enzymes and receptors that modulate biological pathways. For instance, it may inhibit the activity of certain kinases or other proteins crucial for tumor growth and survival. The specific interactions can lead to significant alterations in cellular signaling pathways associated with cancer progression.
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound exhibit micromolar inhibition against cancer cell proliferation. For example, one study reported a compound from the same family showing a half-maximal inhibitory concentration (IC50) in the low micromolar range against various cancer cell lines .
- Animal Models : In animal models, compounds similar to this compound have shown reduced tumor growth rates when administered at therapeutic doses. These findings suggest potential for further development into therapeutic agents against cancer .
- Comparative Studies : Comparative studies have highlighted the efficacy of this compound relative to other known anticancer agents. Its unique structural features contribute to its superior activity profile in certain assays compared to traditional chemotherapeutics .
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H16N4O3S/c1-4-12(21)18-16-17-9(2)13(24-16)15-19-14(20-23-15)10-5-7-11(22-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,18,21) |
InChI Key |
UEUVBOXSEXKSTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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